molecular formula C11H8BrClN2O2 B6176011 methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate CAS No. 2551119-81-2

methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate

Cat. No. B6176011
CAS RN: 2551119-81-2
M. Wt: 315.6
InChI Key:
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Description

Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate, also known as 5-bromo-4-chloro-2-imidazole carboxylate, is a compound that is used in various scientific research applications. It is an organic compound that is composed of a bromine atom, a chlorine atom, and an imidazole ring, which is a five-membered ring with two nitrogen atoms. The compound has been studied for its potential applications in a variety of areas, including biochemical and physiological effects, as well as its use in laboratory experiments.

Scientific Research Applications

Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent for the synthesis of a variety of compounds, including heterocyclic compounds and polymers. It has also been used as a catalyst for the synthesis of polymers and other organic compounds. In addition, it has been studied for its potential use in the synthesis of pharmaceuticals and other drug compounds.

Mechanism of Action

Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate acts as a catalyst in the synthesis of various compounds. It is believed to act by forming a reactive intermediate, which then undergoes a series of reactions to form the desired product. The exact mechanism of action is not yet fully understood, but it is believed that the compound acts as a Lewis acid, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as being able to inhibit the growth of certain bacteria. It has also been found to have antioxidant properties, which may be beneficial in the treatment of various diseases. However, it is important to note that the compound has not been tested in humans, and its effects on humans are not yet known.

Advantages and Limitations for Lab Experiments

Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable and does not easily decompose. It is also relatively non-toxic and does not pose a significant health risk when handled in a laboratory setting. However, it is important to note that the compound is corrosive and can cause skin irritation if it comes into contact with the skin. In addition, it is volatile and can easily evaporate, making it difficult to work with in certain experiments.

Future Directions

The potential applications of methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate are vast, and there are many potential future directions for research. One area of research is the development of new synthetic pathways for the synthesis of the compound. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential use in the synthesis of pharmaceuticals and other drug compounds. Finally, further research could be conducted on its use as a catalyst in the synthesis of polymers and other organic compounds.

Synthesis Methods

Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate can be synthesized by a two-step process. First, the compound is synthesized from 3-bromophenol and 4-chloro-1H-imidazole-2-carboxylic acid. This reaction is conducted in an aqueous solution of sodium hydroxide and acetic acid, in which the 3-bromophenol is converted to the corresponding bromoacetate ester. The bromoacetate ester is then reacted with the 4-chloro-1H-imidazole-2-carboxylic acid in aqueous acetic acid to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate involves the reaction of 3-bromobenzaldehyde with ethyl cyanoacetate to form ethyl 3-(3-bromophenyl)acrylate. This intermediate is then reacted with chloroacetic acid and ammonium acetate to form methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate.", "Starting Materials": [ "3-bromobenzaldehyde", "ethyl cyanoacetate", "chloroacetic acid", "ammonium acetate" ], "Reaction": [ "Step 1: React 3-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base catalyst to form ethyl 3-(3-bromophenyl)acrylate.", "Step 2: React ethyl 3-(3-bromophenyl)acrylate with chloroacetic acid and ammonium acetate in the presence of a base catalyst to form methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate." ] }

CAS RN

2551119-81-2

Molecular Formula

C11H8BrClN2O2

Molecular Weight

315.6

Purity

95

Origin of Product

United States

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